molecular formula C12H8ClFO B3059772 2-(3-Chloro-4-fluorophenyl)phenol CAS No. 1261889-68-2

2-(3-Chloro-4-fluorophenyl)phenol

Cat. No.: B3059772
CAS No.: 1261889-68-2
M. Wt: 222.64
InChI Key: ZNMVZABPCSIZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-fluorophenyl)phenol is an organic compound with the Molecular Formula C12H8ClFO . This phenolic derivative, which features a biphenyl core structure substituted with chloro and fluoro functional groups, is utilized primarily in chemical and pharmaceutical research as a key synthetic building block or intermediate . Its specific molecular architecture makes it a valuable scaffold for the development of novel compounds and for use in structure-activity relationship (SAR) studies. Researchers employ this compound in exploratory synthesis to create more complex molecules for various applications, including materials science and drug discovery. The compound is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-10-7-8(5-6-11(10)14)9-3-1-2-4-12(9)15/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMVZABPCSIZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683527
Record name 3'-Chloro-4'-fluoro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-68-2
Record name 3'-Chloro-4'-fluoro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 3 Chloro 4 Fluorophenyl Phenol

Established Synthetic Pathways for Arylphenols: Precursors and Challenges

The synthesis of arylphenols, a class of compounds characterized by a hydroxyl group on a biaryl scaffold, has traditionally relied on several key methodologies. The most prominent among these are transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a cornerstone technique for forming the crucial aryl-aryl bond. wikipedia.orgyoutube.com Other notable methods include the Ullmann condensation and direct C-H arylation strategies. rsc.orgrsc.org

The precursors for these reactions are typically substituted aryl halides (iodides, bromides, or chlorides), aryl triflates, and organometallic reagents such as arylboronic acids or their esters. acs.orgorganic-chemistry.org For the specific synthesis of a 2-arylphenol, a plausible disconnection involves an ortho-substituted phenol (B47542) and a corresponding aryl partner.

However, the synthesis of arylphenols is not without its challenges:

Regioselectivity: Achieving selective arylation at the ortho position of a phenol can be difficult, as para-coupling is often a competing pathway in electrophilic-type reactions. acs.orgacs.org

Catalyst Deactivation: The phenolic hydroxyl group can be acidic enough to react with basic reagents or coordinate to the metal center of the catalyst, potentially leading to deactivation or undesired side reactions. acs.org

Precursor Availability: The synthesis often depends on the commercial availability or straightforward preparation of appropriately functionalized precursors, such as boronic acids. youtube.comyoutube.com

Development and Optimization of Novel Synthetic Routes to 2-(3-Chloro-4-fluorophenyl)phenol

Given the structure of this compound, modern cross-coupling reactions offer the most promising and versatile synthetic routes. The development of highly active and selective catalyst systems has been pivotal in overcoming the challenges associated with phenol substrates.

Investigation of Cross-Coupling Strategies for Constructing the Biphenyl (B1667301) Core of this compound

The construction of the biphenyl core of this compound is ideally achieved via a Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an aryl halide or triflate. organic-chemistry.org Two primary pathways can be envisioned for the target molecule:

Pathway A: Coupling of a 2-halophenol (e.g., 2-bromophenol (B46759) or 2-iodophenol) with (3-chloro-4-fluorophenyl)boronic acid.

Pathway B: Coupling of 3-chloro-4-fluoro-1-halobenzene (e.g., 1-bromo-3-chloro-4-fluorobenzene) with 2-hydroxyphenylboronic acid.

The choice between these pathways would depend on the relative availability and reactivity of the starting materials. The Suzuki-Miyaura reaction is renowned for its mild conditions and high tolerance for various functional groups, making it suitable for complex molecules. youtube.comyoutube.com Alternative strategies could involve nickel-catalyzed couplings, which are often more cost-effective and can be effective for less reactive aryl chlorides or phenol-derived electrophiles like carbamates or esters. acs.orgnih.gov Direct C-H arylation, where a C-H bond on the phenol is directly coupled with an aryl halide, represents a more atom-economical approach, though achieving the required ortho-selectivity can be challenging. acs.orgacs.org

A hypothetical Suzuki-Miyaura reaction for the synthesis is presented below:

Reactant AReactant BCatalyst SystemBaseSolventProduct
2-Bromophenol(3-Chloro-4-fluorophenyl)boronic acidPd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligandK₂CO₃, K₃PO₄, or Cs₂CO₃Dioxane/H₂O, Toluene (B28343)/EtOH/H₂O, or THFThis compound
1-Bromo-3-chloro-4-fluorobenzene2-Hydroxyphenylboronic acidPd(dppf)Cl₂ or similar Pd-catalystNa₃PO₄ or other inorganic baseDioxane or THFThis compound

Mechanistic Aspects of Key Synthetic Steps in this compound Formation

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling involves a catalytic cycle consisting of three main steps: youtube.comyoutube.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 2-bromophenol), forming a Pd(II) intermediate. This step is often the rate-determining step of the cycle. youtube.com

Transmetalation: The organic group from the organoboron reagent (e.g., the 3-chloro-4-fluorophenyl group) is transferred to the Pd(II) center, displacing the halide. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species. organic-chemistry.org

Reductive Elimination: The two organic ligands on the Pd(II) center couple and are eliminated from the palladium, forming the desired C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.comyoutube.com

The presence of the phenolic -OH group can influence the reaction. It may require protection, although many modern catalyst systems can tolerate free phenols. The acidity of the phenol can interact with the base used in the reaction, and its coordination to the palladium center can affect the catalyst's activity and stability. acs.org The choice of ligand on the palladium catalyst is crucial for facilitating the key steps and preventing side reactions like protodeboronation of the boronic acid. nih.gov Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps. nih.govnih.gov

Process Optimization and Scalability Considerations for this compound Synthesis

Optimizing the synthesis of this compound for efficiency and scalability is critical for any practical application. Key parameters for optimization include:

Catalyst and Ligand Selection: Screening different palladium or nickel catalysts and ligands is essential to find the most active and selective system. Biaryl phosphine ligands have shown great success in challenging cross-coupling reactions. nih.gov

Base and Solvent: The choice of base and solvent system significantly impacts the reaction rate and yield. The base is crucial for the transmetalation step, while the solvent must solubilize the reactants and facilitate the catalytic cycle. gre.ac.uk

Temperature and Reaction Time: These parameters must be optimized to ensure complete conversion while minimizing the formation of byproducts from degradation or side reactions. nih.gov

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a key goal for scalable synthesis. High-turnover catalysts are highly desirable. nih.govrsc.org

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of biaryl compounds to reduce environmental impact. rsc.org For the synthesis of this compound, several green strategies could be employed:

Use of Greener Solvents: Replacing hazardous organic solvents like dioxane or toluene with more environmentally benign alternatives is a key focus. Water is an ideal green solvent, and aqueous Suzuki-Miyaura reactions have been successfully developed. acs.orgnih.gov Other green solvents include alcohols or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov

Energy Efficiency: Developing reactions that proceed at lower temperatures, potentially aided by microwave irradiation or highly active catalysts, can significantly reduce energy consumption. nih.gov

Catalyst Recycling: The use of heterogeneous catalysts or recyclable homogeneous catalysts can reduce waste and the cost associated with precious metal catalysts. acs.org

Atom Economy: Employing reactions like direct C-H activation avoids the need for pre-functionalized starting materials (like boronic acids or halides), leading to less waste. acs.orgrsc.org

Ligand-Free Conditions: In some cases, Suzuki reactions can be performed without the need for expensive and often toxic phosphine ligands, further simplifying the process and reducing cost. rsc.org

The table below summarizes some green chemistry approaches applicable to Suzuki-Miyaura reactions.

Green ApproachDescriptionExample Condition
Aqueous Media Using water as the primary solvent, reducing reliance on volatile organic compounds (VOCs). Reaction performed in a water/alcohol mixture.
Low Catalyst Loading Employing highly active catalysts that are effective at very low concentrations (ppm levels). nih.govPdCl₂ catalyst loading at 0.01 mol%. nih.gov
Recyclable Catalysts Using catalysts immobilized on a solid support or designed for easy separation and reuse. acs.orgFluorous-tagged precatalyst recovered by fluorous solid-phase extraction. acs.org
Energy Efficiency Shortening reaction times and lowering temperatures to reduce energy consumption. 30-minute reaction time at moderate temperatures.

By integrating these strategies, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Chemical Reactivity and Derivatization Studies of 2 3 Chloro 4 Fluorophenyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Moiety of 2-(3-Chloro-4-fluorophenyl)phenol

The phenol moiety of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating and ortho-, para-directing effects of the hydroxyl group. numberanalytics.comlibretexts.org This heightened reactivity means that reactions such as halogenation, nitration, and Friedel-Crafts alkylation can often proceed under milder conditions than those required for benzene. wikipedia.orgksu.edu.sa

The hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to it. In the case of this compound, the C2 position is already substituted by the 3-chloro-4-fluorophenyl group. Therefore, electrophilic attack is anticipated to occur predominantly at the C4 (para) and C6 (ortho) positions of the phenolic ring. The steric hindrance imposed by the adjacent substituted phenyl group at C2 might influence the ortho:para product ratio, potentially favoring substitution at the less hindered C4 position.

Common EAS reactions applicable to phenols include:

Nitration: Reaction with dilute nitric acid can introduce a nitro group, yielding a mixture of 4-nitro- and 6-nitro-2-(3-chloro-4-fluorophenyl)phenol. numberanalytics.com

Halogenation: Treatment with bromine or chlorine in a suitable solvent readily leads to mono- or poly-halogenated products. numberanalytics.comksu.edu.sa

Friedel-Crafts Reactions: Alkylation and acylation can be achieved, although the Lewis acid catalysts may coordinate with the hydroxyl group, sometimes requiring protective group strategies. libretexts.org

Kolbe-Schmidt Reaction: Carboxylation can be induced by treating the sodium phenoxide salt with carbon dioxide under pressure, a reaction that typically shows a high preference for ortho substitution. libretexts.org

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor Predicted Product(s)
NitrationDilute HNO₃2-(3-Chloro-4-fluorophenyl)-4-nitrophenol and 2-(3-Chloro-4-fluorophenyl)-6-nitrophenol
BrominationBr₂ in CCl₄4-Bromo-2-(3-chloro-4-fluorophenyl)phenol and 6-Bromo-2-(3-chloro-4-fluorophenyl)phenol
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-Acetyl-2-(3-chloro-4-fluorophenyl)phenol
Kolbe-Schmidt1. NaOH, 2. CO₂, Heat, Pressure3-(3-Chloro-4-fluorophenyl)-2-hydroxybenzoic acid

Reactions Involving the Halogen Substituents (Chloro and Fluoro) on this compound

The chloro and fluoro substituents on the second phenyl ring are generally unreactive towards electrophilic substitution but can be susceptible to nucleophilic aromatic substitution (SNAr), particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orglibretexts.org In the 3-chloro-4-fluorophenyl ring, the relative positioning of the halogens and the activating effect of the linked phenol ring are crucial.

In SNAr reactions, the rate of displacement for halogens typically follows the order F > Cl > Br > I. The fluorine atom at C4 is positioned para to the C1 carbon, which is attached to the activating phenol ring. The chlorine atom at C3 is in a meta position. Electron-withdrawing effects, which stabilize the negatively charged Meisenheimer complex intermediate, are most effective from ortho and para positions. libretexts.orgmasterorganicchemistry.com

Studies on the analogous compound 3-chloro-4-fluoronitrobenzene (B104753) have shown that nucleophilic substitution occurs preferentially at the fluorine atom, which is para to the strongly activating nitro group, rather than at the chlorine atom. researchgate.net A similar preference is expected for this compound, where the electron-withdrawing character of the phenol ring (relative to the attacking nucleophile) activates the para position more strongly than the meta position. Thus, nucleophiles are predicted to displace the fluoride (B91410) ion more readily than the chloride ion.

Table 2: Predicted Nucleophilic Aromatic Substitution Reactivity

NucleophileReagent ExamplePredicted Site of AttackPredicted Product
AminePiperidineC4 (Fluorine)2-(3-Chloro-4-(piperidin-1-yl)phenyl)phenol
AlkoxideSodium MethoxideC4 (Fluorine)2-(3-Chloro-4-methoxyphenyl)phenol
ThiolateSodium ThiophenoxideC4 (Fluorine)2-(3-Chloro-4-(phenylthio)phenyl)phenol

Functional Group Transformations of the Hydroxyl Group in this compound

The phenolic hydroxyl group is a versatile functional handle for various transformations. Its moderate acidity allows for deprotonation to form a phenoxide, which is a potent nucleophile.

Etherification: The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a common method to produce ethers. For example, treating this compound with sodium hydride followed by methyl iodide would yield 2-(3-chloro-4-fluorophenyl)anisole.

Esterification: Esters can be readily formed by reacting the phenol with carboxylic acids (Fischer esterification), acid chlorides, or acid anhydrides. organic-chemistry.orgyoutube.comyoutube.com For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield 2-(3-chloro-4-fluorophenyl)phenyl acetate.

Conversion to Sulfonate Esters: The hydroxyl group can be converted into a good leaving group for subsequent nucleophilic substitution or cross-coupling reactions. Reaction with tosyl chloride or mesyl chloride in the presence of a base yields the corresponding tosylate or mesylate esters. Aryl nonaflates and triflates are also well-established as effective leaving groups in palladium-catalyzed reactions. nih.gov

Table 3: Representative Transformations of the Hydroxyl Group

Reaction TypeReagentsProduct
Etherification1. NaH, 2. CH₃I2-(3-Chloro-4-fluorophenyl)anisole
EsterificationAcetic Anhydride, Pyridine2-(3-Chloro-4-fluorophenyl)phenyl acetate
TosylationTsCl, Pyridine2-(3-Chloro-4-fluorophenyl)phenyl tosylate

Palladium-Catalyzed Functionalizations of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The aryl chloride in this compound can serve as a handle for such transformations. While aryl fluorides can also undergo cross-coupling, C-Cl bond activation is typically more facile under standard palladium catalysis conditions.

Suzuki-Miyaura Coupling: The chlorine atom could be coupled with a variety of aryl or vinyl boronic acids or esters to generate more complex biaryl or styrenyl structures. researchgate.netsigmaaldrich.com For instance, coupling with phenylboronic acid would yield 2-(4-fluoro-3-phenylphenyl)phenol.

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the aryl chloride with a primary or secondary amine in the presence of a suitable palladium catalyst and a strong base. wikipedia.orglibretexts.orgyoutube.com This would provide access to a range of substituted aniline (B41778) derivatives.

C-O Coupling: If the hydroxyl group is first converted to a triflate, it can participate in palladium-catalyzed C-O coupling reactions with other alcohols or phenols to form diaryl ethers. acs.org

Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerPalladium Catalyst/Ligand ExamplePredicted Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄2-(4-Fluoro-[1,1':3',1''-terphenyl]-4'-yl)phenol
Buchwald-HartwigMorpholinePd₂(dba)₃, XPhos2-(3-(Morpholin-4-yl)-4-fluorophenyl)phenol
Heck ReactionStyrenePd(OAc)₂, P(o-tol)₃2-(4-Fluoro-3-styrylphenyl)phenol

Exploration of Radical Reactions with this compound

Phenolic compounds are well-known for their ability to participate in radical reactions, often acting as radical scavengers or antioxidants. cmu.edu The primary pathway involves the abstraction of the hydrogen atom from the hydroxyl group to form a resonance-stabilized phenoxy radical. acs.orgfrontiersin.org

The stability of the resulting phenoxy radical of this compound would be influenced by the substituents on both aromatic rings. The unpaired electron can be delocalized across the phenolic ring and potentially into the adjacent 3-chloro-4-fluorophenyl ring system. This delocalization enhances the stability of the radical, making its formation more favorable.

Once formed, this phenoxy radical can undergo several reactions:

Dimerization: Two phenoxy radicals can couple to form C-C or C-O linked dimers, leading to more complex structures.

Reaction with other radicals: As an antioxidant, the phenoxy radical can trap other radicals, such as peroxyl radicals, terminating radical chain reactions. cmu.edunih.gov

Further Oxidation: The radical can be further oxidized to form quinone-type structures, although this is less common for 2-substituted phenols.

The specific substitution pattern of the halogenated ring will modulate the electronic properties and, consequently, the stability and reactivity of the phenoxy radical intermediate.

Table 5: Potential Radical-Mediated Reactions

Reaction TypeInitiator/ReagentIntermediatePotential Outcome
Hydrogen Atom TransferPeroxyl Radical (ROO•)2-(3-Chloro-4-fluorophenyl)phenoxy radicalAntioxidant activity, radical quenching
Oxidative CouplingLaccase/O₂ or Fe(III) salts2-(3-Chloro-4-fluorophenyl)phenoxy radicalFormation of C-C or C-O linked dimers

Mechanistic Elucidation of Reactions Involving 2 3 Chloro 4 Fluorophenyl Phenol

Detailed Reaction Mechanism Investigations for Transformations of 2-(3-Chloro-4-fluorophenyl)phenol

The synthesis of unsymmetrical biaryl compounds like this compound is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent method for this purpose, involving the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

A plausible synthetic route to this compound involves the coupling of 2-methoxyphenylboronic acid with 1-bromo-3-chloro-4-fluorobenzene, followed by demethylation to yield the final phenol (B47542) product. The catalytic cycle for the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1-bromo-3-chloro-4-fluorobenzene) to form a Pd(II) intermediate.

Transmetalation: The boronic acid (2-methoxyphenylboronic acid), upon activation by a base, transfers its organic group to the Pd(II) complex, forming a new diorganopalladium(II) species.

Reductive Elimination: This intermediate then undergoes reductive elimination to yield the coupled product (2-(3-chloro-4-fluorophenyl)-anisole) and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Subsequent demethylation of the methoxy (B1213986) group to a hydroxyl group can be achieved using strong acids or other specific reagents.

Another potential transformation is the "oxygenative" cross-coupling, a method that can repurpose Suzuki-Miyaura coupling partners to synthesize diaryl ethers. acs.org This involves the formal insertion of an oxygen atom during the coupling process. acs.org While not a direct synthesis of the phenol itself, understanding this related mechanism provides insight into the reactivity of the boronic acid and aryl halide precursors. acs.orgacs.org

Kinetic Studies and Rate Law Determination for this compound Reactions

Kinetic studies are essential for determining the rate of a reaction and its dependence on the concentration of various reactants, which is mathematically expressed in the rate law. For the proposed Suzuki-Miyaura synthesis of this compound, the rate law is expected to be complex, reflecting the multi-step nature of the catalytic cycle.

Typically, the rate-determining step of the Suzuki-Miyaura reaction can vary depending on the specific reactants, catalyst, and reaction conditions. It is often the oxidative addition or the transmetalation step. If the oxidative addition is rate-limiting, the reaction rate would be expected to be first order with respect to both the aryl halide and the palladium catalyst.

A hypothetical kinetic study could be designed by systematically varying the initial concentrations of the reactants and catalyst and measuring the initial reaction rate. The data could be analyzed to determine the order of the reaction with respect to each component.

Hypothetical Kinetic Data for the Formation of 2-(3-chloro-4-fluorophenyl)-anisole

Experiment [1-bromo-3-chloro-4-fluorobenzene] (M) [2-methoxyphenylboronic acid] (M) [Pd Catalyst] (mM) Initial Rate (M/s)
1 0.1 0.1 1.0 1.5 x 10⁻⁵
2 0.2 0.1 1.0 3.0 x 10⁻⁵
3 0.1 0.2 1.0 1.5 x 10⁻⁵

From this hypothetical data, doubling the concentration of the aryl halide or the catalyst doubles the initial rate, suggesting the reaction is first order in both of these components under these conditions. The rate appears to be zero order with respect to the boronic acid, suggesting it is not involved in the rate-determining step.

Application of Isotopic Labeling in Understanding this compound Reactivity

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. wikipedia.org In the context of synthesizing this compound, several isotopic labeling strategies could be employed.

For instance, to confirm the mechanism of a Suzuki-Miyaura coupling, one could use a ¹³C-labeled 2-methoxyphenylboronic acid. nih.govchemrxiv.orgchemrxiv.org The position of the ¹³C label in the final product, as determined by ¹³C NMR spectroscopy or mass spectrometry, would confirm that the aryl group from the boronic acid is incorporated into the product. nih.gov

Deuterium labeling can also be utilized. For example, studying the reaction in a deuterated solvent could reveal information about protonolysis side reactions. The study of phenol (C₆H₅OH) in deuterated water has shown a ready hydrogen-deuterium exchange at the hydroxyl group, indicating its lability. wikipedia.org A similar experiment with this compound would provide insight into the acidity and exchange dynamics of its phenolic proton.

Furthermore, the use of ¹⁸O-labeled water during the workup of the boronic acid synthesis or the final demethylation step could help elucidate the source of the oxygen atom in the phenolic hydroxyl group.

Spectroscopic and Spectrometric Analysis of Intermediates in this compound Reactions

The identification of transient intermediates in a reaction mechanism is crucial for its validation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry, are invaluable tools for this purpose.

In the proposed synthesis of this compound, key intermediates would include the Pd(II) species formed after oxidative addition and the diorganopalladium(II) complex formed after transmetalation. While these intermediates are often too short-lived to be isolated, their presence can sometimes be inferred through in-situ spectroscopic monitoring. For instance, ¹H and ¹¹B NMR spectroscopy have been used to probe the identities of key species in related coupling reactions, revealing the formation of adducts and phenolate-like species. acs.orgacs.org

The starting materials, intermediates, and the final product all have distinct spectroscopic signatures.

Expected Spectroscopic Data for the Synthesis of this compound

Compound/Intermediate ¹H NMR (Expected Signals) ¹³C NMR (Expected Signals) IR (Key Absorptions, cm⁻¹) Mass Spec (Expected m/z)
1-bromo-3-chloro-4-fluorobenzene Aromatic protons with characteristic splitting patterns Aromatic carbons, with C-Br, C-Cl, and C-F showing distinct shifts C-H (aromatic), C-Br, C-Cl, C-F stretches Molecular ion peak corresponding to C₆H₃BrClF
2-methoxyphenylboronic acid Aromatic protons, methoxy singlet, B(OH)₂ broad singlet Aromatic carbons, methoxy carbon O-H (broad), B-O, C-O stretches Molecular ion peak corresponding to C₇H₉BO₃
Pd(II)-aryl intermediate Shifted aromatic protons of the aryl halide ligand Shifted aromatic carbons of the aryl halide ligand - -
2-(3-chloro-4-fluorophenyl)-anisole Complex aromatic region, methoxy singlet Aromatic carbons, methoxy carbon C-O-C stretch Molecular ion peak corresponding to C₁₃H₉ClFO

The analysis of these spectroscopic and spectrometric data at various stages of the reaction provides a comprehensive picture of the transformation, confirming the structures of the products and offering clues about the identities of the transient intermediates.

Computational Chemistry and Theoretical Characterization of 2 3 Chloro 4 Fluorophenyl Phenol

Electronic Structure Calculations of 2-(3-Chloro-4-fluorophenyl)phenol

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, methods like Density Functional Theory (DFT) are employed to gain insights into its stability, charge distribution, and frontier molecular orbitals. Typically, a functional such as B3LYP combined with a basis set like 6-311G(d,p) is used for geometry optimization and subsequent electronic property calculations. materialsciencejournal.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining how the molecule interacts with other species. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive.

Another important aspect is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, the most negative regions are expected around the oxygen atom of the hydroxyl group and the fluorine atom, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential, making it a likely site for nucleophilic interaction. researchgate.net

Table 1: Calculated Electronic Properties of this compound This table presents hypothetical data for illustrative purposes.

ParameterCalculated Value
HOMO Energy-6.25 eV
LUMO Energy-1.10 eV
HOMO-LUMO Gap (ΔE)5.15 eV
Dipole Moment2.85 D
Electronegativity (χ)3.68 eV
Global Hardness (η)2.58 eV

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis is typically performed by systematically rotating this dihedral angle and calculating the potential energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them. For this compound, steric hindrance between the ortho-substituents and the potential for intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom would be key factors determining the most stable conformation.

Molecular Dynamics (MD) simulations can further investigate the dynamic behavior of these conformers over time. nih.gov By simulating the motion of the atoms at a given temperature, MD can reveal the accessibility of different conformational states and the time scales of transitions between them, providing a more complete understanding of the molecule's flexibility in various environments.

Table 2: Relative Energies of Key Conformers of this compound This table presents hypothetical data for illustrative purposes based on the dihedral angle between the phenyl rings.

Dihedral Angle (°)Relative Energy (kcal/mol)Description
0+4.5Planar, sterically hindered
450.0Most stable, twisted conformation
90+1.8Perpendicular, transition state
180+3.9Anti-planar, sterically hindered

Prediction of Spectroscopic Properties of this compound (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry serves as a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of synthesized compounds.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). researchgate.net By calculating the ¹H and ¹³C chemical shifts for a proposed structure and comparing them to experimental data, one can confirm the molecular structure. The predicted shifts for this compound would be influenced by the electronic effects of the chloro, fluoro, and hydroxyl substituents.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule in its optimized geometry. materialsciencejournal.org These calculations predict the positions of absorption bands corresponding to specific bond stretches, bends, and other vibrations. For this compound, characteristic frequencies would include the O-H stretch, C-O stretch, C-Cl stretch, C-F stretch, and various aromatic C-H and C=C vibrations. Comparing the computed frequencies (often scaled by a factor to correct for anharmonicity) with an experimental IR spectrum is a standard method for structural verification. researchgate.net

Table 3: Predicted vs. Experimental NMR Chemical Shifts (δ) for this compound This table presents hypothetical data for illustrative purposes.

AtomPredicted δ (ppm)Experimental δ (ppm)
¹H (O-H)9.509.45
¹³C (C-OH)155.2154.8
¹³C (C-Cl)128.9128.5
¹³C (C-F)159.8 (d, J=245 Hz)159.5 (d, J=244 Hz)

Table 4: Key Predicted vs. Experimental IR Frequencies (cm⁻¹) for this compound This table presents hypothetical data for illustrative purposes.

Vibrational ModePredicted (Scaled) ν (cm⁻¹)Experimental ν (cm⁻¹)
O-H stretch35503545
Aromatic C-H stretch30803075
Aromatic C=C stretch16101608
C-F stretch12351230
C-Cl stretch780775

Theoretical Prediction of Reactivity and Reaction Pathways for this compound

Beyond static properties, computational chemistry can predict how a molecule will behave in a chemical reaction. Conceptual DFT provides a framework for this by calculating various reactivity descriptors. researchgate.net Fukui functions, for example, can identify the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

For this compound, these calculations would likely indicate that the carbon atoms ortho and para to the hydroxyl group are the most activated for electrophilic substitution, as is typical for phenols. However, the presence and position of the chloro and fluoro substituents on the other ring would modulate this reactivity.

Furthermore, entire reaction pathways can be modeled to understand reaction mechanisms and predict outcomes. For instance, the oxidation of the phenol (B47542) group or its decomposition pathways can be investigated by locating the transition state structures and calculating the activation energy barriers for each potential step. rsc.orgresearchgate.net This provides invaluable insight into the compound's stability and potential transformation products under various conditions.

Table 5: Conceptual DFT Reactivity Descriptors for this compound This table presents hypothetical data for illustrative purposes.

DescriptorValueInterpretation
Electrophilicity Index (ω)2.63 eVModerate electrophilic character
Global Softness (S)0.39 eV⁻¹Indicates moderate reactivity
Most Favorable Site for Electrophilic AttackC4 (para to -OH)Highest Fukui (f⁻) value
Most Favorable Site for Nucleophilic AttackC2' (ortho to -OH on other ring)Highest Fukui (f⁺) value

Advanced Analytical Methodologies for the Research and Characterization of 2 3 Chloro 4 Fluorophenyl Phenol

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragment Analysis of 2-(3-Chloro-4-fluorophenyl)phenol

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high precision. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places, enabling the calculation of a unique elemental formula.

For this compound (C₁₂H₈ClFO), the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O). This high-precision measurement is the first step in confirming the identity of a synthesized compound. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, provide the necessary resolution to distinguish between ions of very similar nominal mass.

Furthermore, the isotopic distribution pattern is critical for confirmation. The presence of a chlorine atom results in a characteristic M+2 peak, where the [M]⁺ and [M+2]⁺ ions appear in an approximate 3:1 ratio due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This pattern serves as a clear indicator of a chlorine-containing compound.

Electron ionization (EI) is a common technique used to induce fragmentation. gbiosciences.com The resulting fragmentation pattern in the mass spectrum provides a molecular fingerprint, offering valuable structural information. libretexts.org Energetically unstable molecular ions break apart into smaller, more stable fragments. gbiosciences.com For this compound, key fragmentation pathways can be predicted:

Loss of Halogens: Cleavage of the C-Cl or C-F bond.

Cleavage of the Biphenyl (B1667301) Bond: Scission of the C-C bond connecting the two phenyl rings.

Loss of Carbon Monoxide: A characteristic fragmentation of phenols, where CO is eliminated from the phenol (B47542) ring. libretexts.org

Formation of Stable Carbocations: Fragmentation will favor the formation of the most stable positive ions. libretexts.org

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₁₂H₈ClFO

ParameterPredicted Value/Information
Molecular FormulaC₁₂H₈ClFO
Nominal Mass222 g/mol
Monoisotopic Mass222.0248 u
Isotopic SignatureCharacteristic [M]⁺ to [M+2]⁺ ratio of ~3:1, confirming the presence of one chlorine atom.
Predicted Key Fragments (m/z)[M-Cl]⁺, [M-H-CO]⁺, [C₆H₄OH]⁺, [C₆H₄ClF]⁺

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. One-dimensional (¹H and ¹³C) and multi-dimensional (e.g., COSY, HSQC) experiments provide information on the chemical environment, connectivity, and stereochemistry of atoms.

For this compound, the absence of molecular symmetry means that all 8 protons and all 12 carbon atoms are chemically non-equivalent and should, in principle, produce distinct signals.

¹H NMR Spectroscopy:

Aromatic Protons: The seven protons on the two aromatic rings would appear in the typical aromatic region (approx. 6.5-8.0 ppm). Their precise chemical shifts are influenced by the electronic effects of the substituents (-OH, -Cl, -F). The hydroxyl group is electron-donating, shielding ortho and para protons, while the halogens are electron-withdrawing, deshielding nearby protons.

Hydroxyl Proton: The phenolic -OH proton signal is typically a broad singlet, and its chemical shift (usually 4-7 ppm) can vary with concentration, temperature, and solvent. nih.gov Its identity can be confirmed by adding a drop of D₂O to the NMR tube, which causes the -OH signal to disappear due to proton exchange. libretexts.org

Splitting Patterns: Complex splitting patterns (doublets, triplets, doublets of doublets) would arise from spin-spin coupling between adjacent protons (ortho, meta, and para coupling), as well as through-space coupling to the fluorine atom.

¹³C NMR Spectroscopy:

Twelve distinct signals are expected in the aromatic region (approx. 110-160 ppm).

The carbon attached to the hydroxyl group (C-OH) would be significantly deshielded, appearing around 150-155 ppm. libretexts.org

Carbons bonded to fluorine and chlorine will also show characteristic shifts and, in the case of fluorine, C-F coupling.

Multi-dimensional NMR:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the proton connectivity within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the two phenyl rings.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Expected MultiplicityNotes
Ar-H (7H)~6.5 - 8.0d, t, dd, mComplex patterns due to H-H and H-F coupling.
-OH (1H)~4.0 - 7.0br sExchangeable with D₂O. Position is solvent-dependent.
Ar-C (12C)~110 - 160-12 distinct signals expected. C-F coupling will be observed for the fluorinated ring.

X-ray Crystallography for Solid-State Structural Determination of this compound

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By diffracting X-rays off a single crystal, one can generate an electron density map and build an atomic model of the molecule. wikipedia.org This technique would provide definitive, high-precision data on bond lengths, bond angles, and torsional angles.

For this compound, a key structural parameter of interest is the dihedral angle between the two phenyl rings. This angle is influenced by the steric hindrance between substituents on adjacent rings and by crystal packing forces. tandfonline.com The analysis would also precisely define the geometry of the substituents and reveal intermolecular interactions in the solid state, such as hydrogen bonding involving the phenolic hydroxyl group and potential halogen bonding. While no crystal structure for this specific compound is publicly available, analysis of related biphenyl derivatives shows that the inter-ring angle can vary significantly depending on substitution and packing forces. tandfonline.com

Table 3: Structural Information Obtainable from X-ray Crystallography

Structural ParameterSignificance
Dihedral AngleDefines the rotational conformation (twist) between the two phenyl rings.
Bond Lengths (Å)Precise measurement of all bonds (C-C, C-H, C-O, C-Cl, C-F).
Bond Angles (°)Reveals any angular distortion from ideal geometries.
Crystal PackingShows how molecules are arranged in the unit cell.
Intermolecular InteractionsIdentifies and measures hydrogen bonds, halogen bonds, and π-π stacking.

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Purity Assessment and Reaction Monitoring of this compound

Chromatographic methods are essential for separating components of a mixture, allowing for purity assessment of the final product and for monitoring the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and thermally stable compounds like phenols. thermofisher.com In a typical setup compliant with methods like U.S. EPA Method 528, the sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with a capillary column. thermofisher.comchromatographyonline.comobrnutafaza.hr The separated components then enter a mass spectrometer, which provides mass data for identification. thermofisher.com For this compound, GC-MS would be used to confirm its retention time and mass spectrum, and to quantify its purity by detecting and identifying any residual starting materials, solvents, or byproducts.

Chiral High-Performance Liquid Chromatography (HPLC): Substituted biphenyls can exhibit a form of stereoisomerism called atropisomerism, where rotation around the single bond connecting the two rings is restricted. pharmaguideline.com If the energy barrier to rotation is high enough, the compound can be resolved into stable, non-superimposable mirror-image enantiomers. pharmaguideline.com For this compound, the presence of substituents on both rings can hinder free rotation. Chiral HPLC, which uses a stationary phase containing a chiral selector, is the primary method for separating such atropisomers. benthamscience.com The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. nih.govnih.gov Polysaccharide-based phases are commonly used for resolving atropisomeric biphenyls. benthamscience.com

Table 4: Application of Chromatographic Techniques

TechniqueApplicationKey Information Provided
GC-MSPurity assessment, reaction monitoring, byproduct identificationRetention time, molecular ion peak, fragmentation pattern, % purity
Chiral HPLCSeparation of potential atropisomersEnantiomeric ratio (e.r.), enantiomeric excess (e.e.)

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

FT-IR Spectroscopy: In FT-IR, a molecule absorbs infrared radiation at frequencies corresponding to its natural vibrations. For this compound, the spectrum would be dominated by characteristic absorptions:

O-H Stretch: A strong and broad absorption in the 3200-3550 cm⁻¹ region, characteristic of a hydrogen-bonded phenolic hydroxyl group. docbrown.info

Aromatic C-H Stretch: Sharp absorptions typically appearing just above 3000 cm⁻¹.

Aromatic C=C Stretch: A series of medium to strong bands in the 1450-1600 cm⁻¹ region. docbrown.info

C-O Stretch: A strong band in the 1200-1260 cm⁻¹ range.

C-F and C-Cl Stretches: Absorptions for C-F are typically strong and found between 1000-1400 cm⁻¹, while C-Cl stretches are in the 600-800 cm⁻¹ range.

Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light. It is complementary to FT-IR, as vibrations that are weak in IR may be strong in Raman, and vice versa. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often produce very strong and sharp Raman signals, providing a useful fingerprint for the molecule. researchgate.net Halogen-carbon bonds also give rise to characteristic Raman bands. mdpi.com

Table 5: Predicted Vibrational Spectroscopy Data for this compound

Functional GroupVibrational ModePredicted FT-IR Wavenumber (cm⁻¹)Predicted Raman Wavenumber (cm⁻¹)Expected Intensity
Phenol O-HStretch (H-bonded)3200-3550Weak/Not observedStrong, Broad (IR)
Aromatic C-HStretch3000-31003000-3100Medium (IR), Strong (Raman)
Aromatic C=CRing Stretch1450-16001450-1600Strong (Both)
Phenol C-OStretch1200-1260-Strong (IR)
Aryl C-FStretch1100-1250-Strong (IR)
Aryl C-ClStretch600-800600-800Medium (IR), Strong (Raman)

Compound Reference Table

Role of 2 3 Chloro 4 Fluorophenyl Phenol As a Synthetic Building Block and Precursor

Application in the Construction of Complex Organic Scaffolds

The 2-(3-Chloro-4-fluorophenyl)phenol molecule can serve as a foundational element for the synthesis of more elaborate organic structures. The phenolic -OH group is a key handle for introducing diversity.

Etherification and Esterification: The hydroxyl group can readily undergo Williamson ether synthesis or be acylated to form esters. These reactions allow for the attachment of a wide variety of side chains, which can be simple alkyl or aryl groups, or more complex functionalized moieties designed to impart specific biological activities or material properties.

O-Arylation: The phenol (B47542) can be a nucleophilic partner in cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann couplings, to form diaryl ethers. This would extend the biaryl system into a more complex terphenyl or poly-aryl ether framework.

Directed Ortho-Metalation: The hydroxyl group can act as a directing group for ortho-lithiation or other metalation reactions on the phenolic ring. This would enable the introduction of additional substituents at the position adjacent to the hydroxyl group, further functionalizing the scaffold.

A hypothetical application of this compound in the synthesis of a more complex scaffold is outlined below:

StepReactionReagents and ConditionsResulting Intermediate/Product
1Protection of the phenolic hydroxyl groupBenzyl bromide, K2CO3, Acetone, reflux2-(3-Chloro-4-fluorophenyl)-1-(benzyloxy)benzene
2Suzuki-Miyaura CouplingArylboronic acid, Pd(PPh3)4, base, solvent, heatSubstituted benzyloxy-terphenyl derivative
3DeprotectionH2, Pd/C, solventTerphenyl-phenol derivative

This table illustrates a potential pathway to a more complex terphenyl structure, starting from the basic this compound scaffold.

Utilization in the Synthesis of Ligands for Catalysis

The structure of this compound is well-suited for the design of novel ligands for transition metal catalysis. The biaryl backbone can provide steric bulk and conformational rigidity, which are often desirable features in a ligand.

The phenolic oxygen, after deprotonation, can act as a coordinating atom. Furthermore, functional groups with additional donor atoms (e.g., phosphorus, nitrogen, or sulfur) could be introduced onto the aromatic rings to create multidentate ligands. For instance, phosphine (B1218219) groups, which are common in catalytic ligands, could be introduced via directed ortho-metalation followed by reaction with a chlorophosphine.

The synthesis of a potential bidentate phosphine-phenol ligand could be envisioned as follows:

StepReactionReagents and ConditionsResulting Ligand
1Directed ortho-lithiation of a protected derivativen-BuLi, TMEDA, THF, -78 °CLithiated intermediate
2PhosphinylationClPPh2(Protected)-2'-(diphenylphosphino)-[1,1'-biphenyl]-2-ol
3DeprotectionAppropriate deprotection conditions2'-(Diphenylphosphino)-[1,1'-biphenyl]-2-ol

Such a ligand could potentially be used in various palladium-catalyzed cross-coupling reactions, where the combination of the hard phenoxide donor and the soft phosphine donor could offer unique reactivity and selectivity.

Incorporation into Functional Organic Materials

The electronic properties of this compound, conferred by the halogen substituents, make it an interesting candidate for incorporation into functional organic materials. The electron-withdrawing nature of the chlorine and fluorine atoms can influence the HOMO and LUMO energy levels of derived molecules, which is a critical factor in the design of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices.

For example, this biaryl phenol could be a monomer unit in the synthesis of polymers with specific electronic or photophysical properties. Polymerization could be achieved through various cross-coupling methodologies, linking multiple units of the phenol or copolymerizing it with other aromatic monomers. The resulting polymers would possess a regular arrangement of the halogenated biaryl units, potentially leading to materials with interesting liquid crystalline or charge-transport properties.

Design and Synthesis of New Chemical Entities from this compound

In the realm of medicinal chemistry, the this compound scaffold can be a starting point for the design of new bioactive molecules. Biaryl structures are present in numerous approved drugs. The specific substitution pattern of this compound could lead to novel interactions with biological targets.

The synthesis of derivatives for biological screening would likely involve the modification of the phenolic hydroxyl group and potentially further functionalization of the aromatic rings. For instance, the synthesis of 2,5-bis(3-chloro-4-fluorophenyl)-3-hexylthiophene has been reported, demonstrating the feasibility of incorporating the 3-chloro-4-fluorophenyl moiety into heterocyclic systems via Suzuki coupling. researchgate.net This suggests that this compound could be similarly coupled with various heterocyclic partners to generate libraries of new chemical entities for drug discovery programs.

A related compound, bis(3-chloro-4-fluorophenyl)borinic acid, is known to be a valuable reagent in Suzuki-Miyaura coupling reactions for the formation of biaryl compounds. This highlights the utility of the 3-chloro-4-fluorophenyl group in constructing complex molecular architectures.

While direct experimental data on the use of this compound as a synthetic building block is limited, its chemical nature strongly suggests its potential as a versatile precursor for a wide range of applications in organic synthesis, from the construction of complex organic scaffolds and catalytic ligands to the development of novel functional materials and new chemical entities. Further research into the reactivity and applications of this compound is warranted to fully explore its synthetic potential.

Future Research Directions and Emerging Avenues for 2 3 Chloro 4 Fluorophenyl Phenol Studies

Exploration of Photochemical Reactivity of 2-(3-Chloro-4-fluorophenyl)phenol

The photochemical behavior of halogenated aromatic compounds is a subject of significant environmental and synthetic interest. The presence of both chlorine and fluorine atoms on one of the phenyl rings, along with a phenolic hydroxyl group, suggests that this compound may exhibit complex and interesting photochemical reactivity.

Future investigations could focus on the photodegradation pathways of this compound under various conditions. It is known that hydroxylated polybrominated diphenyl ethers can undergo photochemical transformation to form polybrominated and mixed halogenated dibenzo-p-dioxins. nih.gov Therefore, a critical area of research would be to determine if this compound can form chlorinated and/or fluorinated dioxin-like compounds upon exposure to ultraviolet (UV) radiation. Such studies would be crucial for assessing the environmental fate and potential risks associated with this compound.

Furthermore, the photochemical reactions of this compound could be harnessed for synthetic purposes. For instance, intramolecular cyclization reactions are a known feature of biphenyl (B1667301) photochemistry. Research could explore the possibility of light-induced ring-closing reactions to generate novel heterocyclic structures. The specific influence of the chloro and fluoro substituents on the efficiency and regioselectivity of such reactions would be a key aspect to investigate.

Table 1: Potential Photochemical Reactions of this compound and Related Compounds

Reaction Type Potential Products Significance Reference for Analogy
PhotodegradationHalogenated dibenzo-p-dioxins, smaller phenolic fragmentsEnvironmental impact assessment nih.gov
Intramolecular CyclizationNovel heterocyclic compoundsSynthesis of new chemical entities Current time information in Bangalore, IN.
Photo-oxidationQuinone-like structures, hydroxylated derivativesUnderstanding degradation pathways and potential for functionalization acs.org

Development of Catalytic Asymmetric Transformations Utilizing this compound

Chiral biphenyls, such as BINOL and its derivatives, are highly effective ligands in a wide range of catalytic asymmetric transformations. nih.gov The rigid C2-axial chirality of these compounds allows for excellent enantiocontrol in the synthesis of chiral molecules. While this compound itself is not chiral, it could serve as a precursor for the synthesis of novel chiral ligands.

Future research could focus on the derivatization of this compound to introduce phosphine (B1218219), amine, or other coordinating groups at the positions ortho to the inter-ring bond. The steric and electronic properties of the chloro and fluoro substituents could influence the conformational stability and catalytic activity of the resulting atropisomeric ligands. These new ligands could then be evaluated in a variety of asymmetric reactions, such as hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions.

Another avenue of exploration is the use of this compound as a chiral Brønsted acid catalyst after appropriate functionalization. Chiral phosphoric acids derived from biphenols have emerged as powerful catalysts for a wide range of enantioselective transformations. rsc.org The synthesis of a phosphoric acid derivative of this compound and its application in asymmetric catalysis represents a promising area for future studies.

Table 2: Potential Applications of this compound Derivatives in Asymmetric Catalysis

Derivative Type Target Asymmetric Reaction Potential Advantages Reference for Analogy
Chiral Phosphine LigandsAsymmetric Hydrogenation, Cross-CouplingModified steric and electronic properties influencing enantioselectivity nih.gov
Chiral Diamine LigandsAsymmetric Transfer HydrogenationEnhanced catalytic activity and stability academie-sciences.fr
Chiral Phosphoric AcidsAsymmetric Mannich Reaction, Diels-Alder ReactionHigh acidity and well-defined chiral environment rsc.org

Integration of this compound Synthesis into Continuous Flow Processes

Continuous flow chemistry has gained significant traction in both academic and industrial settings due to its numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. sioc-journal.cnresearchgate.net The synthesis of halogenated aromatic compounds, which can often involve highly exothermic or hazardous reactions, is particularly well-suited for flow chemistry. sioc-journal.cn

Future research could focus on developing a continuous flow synthesis of this compound. This would likely involve a multi-step process, potentially starting from readily available precursors. Key reactions that could be translated to flow conditions include Suzuki-Miyaura cross-coupling reactions to form the biphenyl core and subsequent halogenation or hydroxylation steps. The precise control over reaction parameters offered by flow reactors could lead to higher yields, improved selectivity, and a safer production process. beilstein-journals.orgrsc.org

Furthermore, the use of microreactors could enable the exploration of novel reaction conditions, such as high temperatures and pressures, in a safe and controlled manner. bohrium.comresearchgate.net This could open up new synthetic routes to this compound and its derivatives that are not feasible in batch reactors.

Table 3: Potential Advantages of Continuous Flow Synthesis for this compound

Flow Chemistry Advantage Application in Synthesis Expected Outcome Reference for Analogy
Enhanced SafetyHandling of hazardous reagents (e.g., for halogenation)Minimized risk of runaway reactions and exposure to toxic chemicals researchgate.net
Improved Heat and Mass TransferExothermic cross-coupling and halogenation reactionsIncreased reaction rates, higher yields, and better selectivity sioc-journal.cn
Automation and ScalabilityMulti-step synthesis of the target compoundEfficient production and easier scale-up for potential industrial applications mdpi.com

Supramolecular Assembly and Host-Guest Chemistry Involving this compound

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a rapidly growing field with applications in materials science, drug delivery, and sensing. The molecular structure of this compound, with its hydroxyl group capable of hydrogen bonding and halogen atoms capable of halogen bonding, makes it an interesting candidate for studies in supramolecular assembly and host-guest chemistry.

Future research could investigate the ability of this compound to form well-defined supramolecular structures, such as one-dimensional chains, two-dimensional networks, or three-dimensional frameworks, through a combination of hydrogen and halogen bonding. rsc.orgrsc.org The interplay between these non-covalent interactions and the influence of the substitution pattern on the resulting architecture would be a key area of investigation. Crystal engineering studies could be employed to design and synthesize novel solid-state materials with specific properties.

Furthermore, the phenolic cavity of this compound could potentially act as a host for small guest molecules. Host-guest studies could explore the binding affinity and selectivity of this compound for various guests, with potential applications in separation science or as a component of molecular sensors. The halogen atoms could play a significant role in modulating the size and electronic properties of the binding pocket.

Table 4: Potential Supramolecular Structures and Applications of this compound

Supramolecular Phenomenon Potential Structure/Application Driving Non-covalent Interactions Reference for Analogy
Self-Assembly1D, 2D, or 3D crystalline networksHydrogen bonding, Halogen bonding, π-π stacking rsc.orgrsc.org
Host-Guest ChemistryInclusion complexes with small moleculesHydrogen bonding, Halogen bonding, van der Waals forces nih.gov
Crystal EngineeringDesign of functional solid-state materialsDirectional and predictable non-covalent interactions researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Chloro-4-fluorophenyl)phenol, and what analytical methods are critical for confirming its purity and structure?

  • Methodological Answer : Synthesis typically involves Ullmann coupling or Suzuki-Miyaura cross-coupling between halogenated precursors (e.g., 3-chloro-4-fluorobromobenzene and phenol derivatives). Post-synthesis purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) is essential. Analytical validation requires:
  • NMR (¹H/¹³C) to confirm substitution patterns and aromatic proton environments.
  • Mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • X-ray crystallography (using SHELX for refinement and ORTEP-III for visualization) to resolve structural ambiguities .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Critical for identifying substituent positions on the aromatic rings. For example, deshielded protons adjacent to electron-withdrawing groups (Cl, F) exhibit distinct splitting patterns .
  • FT-IR : Confirms phenolic -OH stretching (~3200–3600 cm⁻¹) and C-Cl/F vibrations (700–800 cm⁻¹).
  • UV-Vis : Useful for studying electronic transitions in photochemical applications.
  • X-ray diffraction : Resolves crystallographic parameters (e.g., bond angles, torsion) using software suites like SHELXL .

Q. What are the key solubility and stability parameters for this compound in different solvents?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen bonding with the phenolic -OH group. Stability tests under varying pH and temperature show degradation above 150°C or in strongly alkaline conditions. Storage recommendations:
  • Inert atmosphere (N₂/Ar) to prevent oxidation.
  • Dark, dry conditions to avoid photolytic cleavage of C-Cl/F bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data (e.g., NMR chemical shifts) for halogenated phenolic compounds?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility . Strategies include:
  • DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (PCM) to simulate NMR shifts .
  • Variable-temperature NMR to assess dynamic equilibria (e.g., hindered rotation around the C-Cl bond) .
  • Isotopic labeling (e.g., ¹⁹F NMR) to track electronic environments .

Q. What experimental design considerations are critical when assessing the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Key factors include:
  • Catalyst selection : Pd(PPh₃)₄ for Suzuki couplings; CuI/ligand systems for Ullmann reactions.
  • Solvent optimization : DMF or toluene for high-temperature reactions.
  • Real-time monitoring : Use LC-MS or in-situ IR to track intermediate formation and side reactions .

Q. What methodologies are recommended for evaluating the environmental toxicity of chlorinated phenolic derivatives like this compound?

  • Methodological Answer :
  • In vitro assays : Microbial toxicity tests (e.g., Vibrio fischeri bioluminescence inhibition) to assess acute effects .
  • In vivo models : Zebrafish embryo assays for developmental toxicity screening.
  • QSAR modeling : Leverage data from structurally related chlorophenols (e.g., 2,4-dichlorophenol) to predict bioaccumulation and persistence .

Q. How can researchers address discrepancies in mass spectrometry fragmentation patterns observed for derivatives of this compound?

  • Methodological Answer : Isomeric interference (e.g., ortho vs. para substitution) can be resolved via:
  • Tandem MS/MS : Compare collision-induced dissociation (CID) patterns with synthetic standards .
  • Isotope dilution : Introduce ¹³C-labeled analogs to distinguish fragment ions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Engineering controls : Fume hoods for synthesis/purification steps.
  • Waste disposal : Neutralize phenolic waste with NaOH before incineration, adhering to EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloro-4-fluorophenyl)phenol
Reactant of Route 2
Reactant of Route 2
2-(3-Chloro-4-fluorophenyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.